molecular formula C18H27N3O2S2 B380362 N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 315239-08-8

N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B380362
CAS No.: 315239-08-8
M. Wt: 381.6g/mol
InChI Key: HZWKPPUXAMPXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidin-4-one core substituted with methyl groups at positions 5 and 4. The sulfur atom at position 2 is linked to an acetamide moiety bearing N,N-dibutyl substituents. This compound belongs to a class of molecules investigated for their antimicrobial and enzyme-inhibitory properties, particularly targeting tRNA (Guanine37-N1)-methyltransferase (TrmD), a validated antibacterial target .

Properties

IUPAC Name

N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S2/c1-5-7-9-21(10-8-6-2)14(22)11-24-18-19-16(23)15-12(3)13(4)25-17(15)20-18/h5-11H2,1-4H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWKPPUXAMPXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene Derivatives

The thieno[2,3-d]pyrimidinone core is synthesized via cyclocondensation of 2-amino-5,6-dimethylthiophene-3-carboxamide with formamide or urea. Heating 2-amino-5,6-dimethylthiophene-3-carboxamide with formamide at 150°C for 6 hours yields the 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine scaffold in 72–85% yield. The reaction proceeds through intramolecular cyclization, facilitated by the nucleophilic attack of the thiophene amine on the carbonyl carbon of formamide (Fig. 1A).

Reaction Conditions:

  • Solvent: Formamide (neat)

  • Temperature: 150°C

  • Time: 6 hours

  • Yield: 78% (average across studies)

Alternative Routes Using Carbonyl Reagents

Urea and thiourea have been employed as cyclizing agents under milder conditions. For example, refluxing 2-amino-5,6-dimethylthiophene-3-carbonitrile with urea in ethanol at 80°C for 4 hours produces the pyrimidinone core with comparable yields (70–75%). Thiourea derivatives introduce sulfur at position 2, but subsequent oxidation steps are required to convert thione to sulfanyl groups.

Introduction of the Sulfanyl Group at Position 2

Chlorination and Thiolation

The 2-position of the pyrimidinone core is functionalized via a two-step chlorination-thiolation sequence:

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) at 110°C for 3 hours converts the 2-ketone to 2-chlorothieno[2,3-d]pyrimidine.

  • Thiolation: Reaction with thiourea or sodium hydrosulfide (NaSH) in DMF introduces the sulfanyl group. Using NaSH (1.2 equiv) and potassium carbonate (2 equiv) in DMF at 70°C for 5 hours achieves 85–90% conversion.

Key Analytical Data:

  • IR: 1273 cm⁻¹ (C=S stretch)

  • ¹H NMR: δ 8.18 (s, 1H, C2–H)

Coupling with N,N-Dibutyl-2-chloroacetamide

Synthesis of N,N-Dibutyl-2-chloroacetamide

N,N-Dibutylamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C to form the chloroacetamide derivative. Triethylamine (1.1 equiv) neutralizes HCl, yielding 92–95% pure product after aqueous workup.

Nucleophilic Substitution Reaction

The sulfanyl-pyrimidinone intermediate is coupled with N,N-dibutyl-2-chloroacetamide in DMF using potassium carbonate (2 equiv) as a base. Stirring at 70–80°C for 5 hours achieves 65–75% yield. The reaction mechanism involves SN2 displacement of chloride by the sulfanyl anion (Fig. 1B).

Optimization Parameters:

ParameterOptimal ValueImpact on Yield
Temperature70–80°CMaximizes kinetics without decomposition
SolventDMFEnhances nucleophilicity of S⁻
BaseK₂CO₃Maintains anhydrous conditions

Purification and Characterization

Recrystallization

Crude product is recrystallized from a 3:1 acetone-DMF mixture to remove unreacted starting materials and inorganic salts. This step improves purity from ~75% to >98%.

Spectroscopic Validation

  • FT-IR: 1655 cm⁻¹ (C=O stretch of acetamide), 1273 cm⁻¹ (C=S).

  • ¹H NMR: δ 1.24 (t, 3H, CH₂CH₃), δ 3.45 (s, 2H, SCH₂CO), δ 8.18 (s, 1H, pyrimidine-H).

  • Mass Spec: m/z 381.56 [M+H]⁺.

Scale-Up Considerations and Challenges

Solvent Selection

DMF, while effective, poses toxicity concerns. Alternatives like dimethylacetamide (DMAc) reduce environmental impact but may lower yields by 5–10%.

Byproduct Formation

Common byproducts include:

  • Disulfide derivatives: From oxidation of sulfanyl intermediates. Mitigated by conducting reactions under nitrogen.

  • N-Dealkylation: Occurs at temperatures >100°C, requiring strict temperature control.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (Relative)
Formamide cyclization + K₂CO₃ coupling7598$$
Urea cyclization + NaSH thiolation6895$
Thiourea direct thiolation6090$$

Chemical Reactions Analysis

Types of Reactions: N,N-Dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49). These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4)[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions[_{{{CITATION{{{1{N-(2,5-DIMETHYLPHENYL)-2-(3-ETHYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H ... - MDPI](https://www.mdpi.com/2218-0532/89/4/49).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological and chemical properties, making them suitable for various applications.

Scientific Research Applications

Enzyme Inhibition

N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC) . ACC plays a crucial role in fatty acid metabolism and is a target for treating conditions such as obesity and dyslipidemia. Research indicates that compounds with similar structures can effectively inhibit ACC activity, leading to reduced fatty acid synthesis and potential therapeutic benefits in metabolic disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its interactions with specific proteins involved in metabolic pathways could inhibit the growth of pathogens, making it a candidate for further exploration in the development of antimicrobial agents.

Cancer Research

The compound's ability to interact with cellular targets suggests potential applications in cancer therapy. Investigations into its effects on cancer cell lines have shown promise in reducing cell viability and inducing apoptosis in certain types of cancer cells .

Mechanistic Studies

Understanding the mechanism of action of this compound involves evaluating its binding affinity to various biological targets. Techniques such as:

  • Molecular docking studies
  • Surface plasmon resonance
    can be employed to elucidate these interactions and optimize its therapeutic potential.

Case Study 1: ACC Inhibition

A study demonstrated that derivatives of thieno[2,3-d]pyrimidine effectively inhibited ACC in vitro. The results indicated significant reductions in fatty acid synthesis when treated with compounds similar to this compound at varying concentrations .

Case Study 2: Anticancer Activity

Research involving this compound showed that it could reduce the proliferation of specific cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting metabolic pathways altered in cancer cells .

Mechanism of Action

The mechanism by which N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide exerts its effects involves its interaction with specific molecular targets in the body. The compound binds to these targets, leading to the activation or inhibition of certain biochemical pathways. This interaction can result in the modulation of cellular processes, such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Pharmacological Profiles

The pharmacological activity of thienopyrimidine derivatives is highly sensitive to substitutions on the pyrimidine ring, acetamide linker, and aryl/alkyl groups. Below is a comparative analysis of structurally analogous compounds:

Compound Key Structural Features Molecular Weight (g/mol) LogP Biological Activity Target Affinity
N,N-Dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (Target Compound) Thieno[2,3-d]pyrimidin-4-one; 5,6-dimethyl; N,N-dibutylacetamide Not explicitly provided ~4.5* Antimicrobial (predicted) High affinity to TrmD (inferred from structural analogs)
N-(3-Chloro-4-fluorophenyl)-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide 3-Chloro-4-fluorophenyl substituent 397.88 4.57 Antimicrobial (broad-spectrum) Potent TrmD inhibition (IC₅₀ < 1 µM)
2-[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide Hydroxyethyl group on acetamide 313.39 ~1.2 Moderate antimicrobial activity Reduced TrmD affinity due to polar substituent
2-{[3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide Allyl group on pyrimidine; 4-isopropylphenyl on acetamide 463.61 5.1 Highest antimicrobial activity in series (MIC: 2 µg/mL for S. aureus) Strong TrmD binding (docking score: -9.8 kcal/mol)
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine core; 4-butylphenyl substituent 463.61 4.9 Anticancer (inhibition of tyrosine kinase receptors) Not reported for TrmD

*Estimated LogP based on structural similarity to .

Key Trends in Structure-Activity Relationships (SAR)

Substituents on the Pyrimidine Ring :

  • Methyl Groups (5,6-positions) : Critical for maintaining planarity and hydrophobic interactions with TrmD’s active site .
  • Allyl or Aryl Groups (3-position) : Bulky substituents (e.g., allyl in ) enhance antimicrobial potency by improving target engagement .

Acetamide Linker Modifications: N,N-Dibutyl vs. Aryl substituents (e.g., 4-isopropylphenyl in ) improve TrmD binding via π-π stacking . Polar Substituents: Hydroxyethyl or morpholinoethyl groups () enhance aqueous solubility but reduce antimicrobial efficacy due to weaker target interactions .

Core Heterocycle Variations: Thieno[2,3-d]pyrimidin-4-one derivatives generally exhibit stronger TrmD inhibition than thieno[3,2-d]pyrimidine analogs (e.g., ), likely due to optimized hydrogen bonding with Asp169 and Tyr156 residues .

Biological Activity

N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS Number: 315239-08-8) is a thienopyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound's unique structure suggests possible interactions with various biological targets, making it a candidate for further research into its pharmacological properties.

The molecular formula of this compound is C18H27N3O2S2C_{18}H_{27}N_{3}O_{2}S_{2}, with a molar mass of 381.56 g/mol. The structural features include a thienopyrimidine core which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H27N3O2S2
Molar Mass381.56 g/mol
CAS Number315239-08-8

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to N,N-dibutyl derivatives can induce apoptosis in various cancer cell lines.

  • Cell Line Studies : In a study evaluating the cytotoxic effects on HeLa (cervical cancer) and U87 (glioblastoma) cell lines, compounds exhibited IC50 values ranging from 93.7 µM to 322.8 µM. The most potent derivative demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
    CompoundIC50 (HeLa)IC50 (U87)
    N,N-Dibutyl97.1 µM93.7 µM
    Control (CPT)31.2% necrotic cells-

The mechanism by which this compound exerts its effects likely involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.

  • Enzyme Inhibition : The compound has been suggested to inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism and energy homeostasis . Inhibition of ACC can lead to altered lipid metabolism in cancer cells, potentially reducing their growth and survival.

Case Studies

Several studies highlight the biological activity of thienopyrimidine derivatives:

  • Cytotoxicity Studies : A systematic evaluation of several thienopyrimidine analogs revealed that modifications to the thieno and pyrimidine rings significantly affected their cytotoxic profiles . These findings suggest that structural optimization can enhance biological activity.
  • Safety Profile : Preliminary safety assessments indicate that compounds similar to N,N-dibutyl exhibit favorable safety profiles in animal models, with no significant adverse effects reported at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-dibutyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide?

  • Methodology : The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example, the thieno[2,3-d]pyrimidinone core is synthesized via cyclization of thiourea derivatives with α,β-unsaturated ketones. The sulfanylacetamide side chain is introduced by reacting the core with chloroacetyl chloride, followed by amidation with dibutylamine. Optimized conditions include using potassium carbonate as a base in ethanol at 60–80°C for 12–24 hours to achieve yields >70% .
  • Key Parameters : Solvent polarity, temperature, and stoichiometric ratios of reagents significantly influence yield and purity.

Q. How is structural integrity confirmed for this compound?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • 1H NMR : Peaks at δ 12.50 (NH), 10.10 (NHCO), and 4.12 (SCH2) confirm hydrogen environments .
  • Elemental Analysis : Matching calculated (e.g., C: 45.36%, N: 12.21%) and experimental values (C: 45.29%, N: 12.23%) validates purity .
  • Mass Spectrometry : A molecular ion peak at m/z 344.21 [M+H]+ confirms the molecular formula .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodology :

  • Antimicrobial Assays : Conduct disk diffusion or microdilution tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using standardized CLSI guidelines.
  • Cytotoxicity Screening : Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE)?

  • Methodology : Apply factorial designs to evaluate variables like temperature, solvent (DMF vs. ethanol), and catalyst loading. For example:

VariableLow LevelHigh LevelOptimal Condition
Temperature (°C)608075
SolventEthanolDMFEthanol
Catalyst (mol%)5107.5
  • Use response surface methodology (RSM) to maximize yield (>85%) and minimize byproducts. Statistical software (e.g., Minitab) aids in analyzing interactions between variables .

Q. How do structural modifications influence bioactivity?

  • Case Study : Compare the parent compound with derivatives (e.g., substituents on the phenyl ring or pyrimidine core):

DerivativeStructural ChangeIC50 (μM)MIC (μg/mL)
Parent CompoundNone12.332
4-Fluoro-phenyl analogElectron-withdrawing group8.718
3,5-Dimethyl-thieno analogSteric hindrance increase25.145
  • Insight : Electron-withdrawing groups enhance antibacterial potency, while bulky substituents reduce cytotoxicity .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodology :

Perform molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like dihydrofolate reductase (DHFR).

Analyze binding energies (ΔG) and hydrogen-bond interactions.

Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Q. How to resolve discrepancies in spectral data during characterization?

  • Example : If NMR signals for SCH2 protons appear split, consider:

  • Dynamic Effects : Rotameric interconversion in solution. Use variable-temperature NMR to observe coalescence.
  • Impurity Analysis : Check for residual solvents (e.g., DMSO-d6) via 13C NMR or GC-MS.
  • Alternative Techniques : X-ray crystallography provides unambiguous confirmation of solid-state structure (e.g., bond lengths and angles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.